Ethyl 7-oxospiro[2.5]octane-4-carboxylate

Medicinal Chemistry Drug Design Spiro Scaffolds

Ethyl 7-oxospiro[2.5]octane-4-carboxylate (CAS 1312536-66-5) is a spirocyclic ester belonging to the class of carboxylic acid esters. It features a rigid spiro[2.5]octane core (molecular formula C11H16O3; molecular weight 196.24 g/mol) with a ketone at the 7-position and an ethyl ester at the 4-position.

Molecular Formula C11H16O3
Molecular Weight 196.246
CAS No. 1312536-66-5
Cat. No. B2621460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxospiro[2.5]octane-4-carboxylate
CAS1312536-66-5
Molecular FormulaC11H16O3
Molecular Weight196.246
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)CC12CC2
InChIInChI=1S/C11H16O3/c1-2-14-10(13)9-4-3-8(12)7-11(9)5-6-11/h9H,2-7H2,1H3
InChIKeyNWXYPZKLXMQQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-oxospiro[2.5]octane-4-carboxylate (CAS 1312536-66-5): A Critical Spirocyclic Scaffold for Medicinal Chemistry and Agrochemical Research


Ethyl 7-oxospiro[2.5]octane-4-carboxylate (CAS 1312536-66-5) is a spirocyclic ester belonging to the class of carboxylic acid esters [1]. It features a rigid spiro[2.5]octane core (molecular formula C11H16O3; molecular weight 196.24 g/mol) [2] with a ketone at the 7-position and an ethyl ester at the 4-position . This bifunctional architecture makes it a versatile synthetic intermediate for pharmaceutical and agrochemical development, where the spirocyclic framework is known to enhance metabolic stability and target selectivity [3].

Why Ethyl 7-oxospiro[2.5]octane-4-carboxylate Cannot Be Replaced by Simple Cyclohexanone or Other Spiro Ester Analogs


Generic substitution with simpler cyclohexanone carboxylates (e.g., ethyl 4-oxocyclohexanecarboxylate) fails to replicate the three-dimensional rigidity conferred by the spiro[2.5]octane system . This rigidity is critical for achieving selective target engagement in drug discovery programs targeting obesity and metabolic disorders, as demonstrated in recent Pfizer patents on spiro[2.5]octane derivatives [1]. Furthermore, the specific 7-oxo substitution pattern in the target compound provides a unique synthetic handle for downstream functionalization that is absent in alternative spiro esters like ethyl 1-oxaspiro[2.5]octane-6-carboxylate [2].

Quantitative Differentiation of Ethyl 7-oxospiro[2.5]octane-4-carboxylate from Spiro[2.5]octane Analogs: A Procurement-Focused Evidence Review


Structural Rigidity: A 3D Conformational Advantage Over Flexible Cyclohexanone Esters

Ethyl 7-oxospiro[2.5]octane-4-carboxylate possesses a rigid spiro[2.5]octane core that locks the molecule into a defined three-dimensional conformation [1]. In contrast, common alternative scaffolds like ethyl 4-oxocyclohexanecarboxylate are conformationally flexible and can adopt multiple low-energy conformations [2]. This rigidity is a key design element in modern drug discovery, as it can enhance target selectivity and reduce entropic penalties upon binding [3].

Medicinal Chemistry Drug Design Spiro Scaffolds

Patent-Validated Utility: Direct Relevance to Obesity and Metabolic Disorder Drug Discovery

The spiro[2.5]octane core is explicitly claimed in Pfizer's recent patent application WO2026013531A1 for the treatment and amelioration of obesity [1]. This patent demonstrates that the spiro[2.5]octane scaffold is a privileged structure for this therapeutic area. While the specific compound is not a drug candidate, it serves as a validated intermediate for generating analogs within this patent space. In contrast, simple cyclohexanone esters lack this direct patent linkage [2].

Obesity Metabolic Disease Pharmaceutical Patents

Synthetic Versatility: Dual Functional Handles Enable Divergent Derivatization

Ethyl 7-oxospiro[2.5]octane-4-carboxylate contains both a ketone at C7 and an ethyl ester at C4, providing two distinct reactive sites for orthogonal functionalization . This is a key differentiator from spiro[2.5]octane-5,7-dione, which lacks an ester handle and is limited to diketone chemistry [1]. The presence of an ester allows for saponification to the carboxylic acid, amide formation, or reduction to the alcohol, while the ketone can undergo reductive amination, Grignard additions, or olefination, enabling rapid library synthesis .

Organic Synthesis Medicinal Chemistry Building Blocks

Purity and Availability: A Benchmark for Research-Grade Spiro Building Blocks

Ethyl 7-oxospiro[2.5]octane-4-carboxylate is commercially available with a minimum purity of 97% from multiple reputable vendors including Aladdin Scientific and Sigma-Aldrich [1]. This high purity reduces the need for in-house purification and ensures batch-to-batch reproducibility. In contrast, many closely related spiro[2.5]octane analogs (e.g., ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate) are less widely available or offered at lower purity specifications .

Chemical Procurement Research Reagents Quality Control

Optimal Procurement and Research Scenarios for Ethyl 7-oxospiro[2.5]octane-4-carboxylate Based on Evidence


Synthesis of Spiro[2.5]octane-Based Drug Candidates for Obesity and Metabolic Disorders

Given the recent patent activity by Pfizer claiming spiro[2.5]octane compounds for obesity treatment [1], this compound is a strategic starting material for medicinal chemistry teams aiming to explore this chemical space. Its rigid core and dual functional handles allow for the efficient generation of diverse analog libraries to establish structure-activity relationships and secure intellectual property in this competitive area.

Development of Conformationally Constrained Peptidomimetics

The spiro[2.5]octane scaffold is an ideal replacement for flexible linkers or cyclic amino acids in peptide-based drug discovery. Ethyl 7-oxospiro[2.5]octane-4-carboxylate can be incorporated into peptide backbones or used to construct β-turn mimetics, leveraging its conformational rigidity to improve binding affinity and metabolic stability [2].

Agrochemical Discovery: Synthesis of Novel Herbicides or Fungicides

Spirocyclic compounds are increasingly important in agrochemicals due to their favorable physicochemical properties and resistance to metabolic degradation. This compound can serve as a core scaffold for the synthesis of novel crop protection agents. Its ketone and ester functionalities enable attachment of diverse pharmacophores to modulate biological activity against specific pests or weeds [3].

Academic Research on Spirocyclic Scaffold Methodology

For academic groups focused on developing new synthetic methods for spirocyclic compounds, Ethyl 7-oxospiro[2.5]octane-4-carboxylate provides a well-defined, commercially available starting material. Its reactivity can be explored in the context of new catalytic transformations, such as enantioselective ketone reductions or spirocycle expansions, contributing to the advancement of organic chemistry methodology .

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